molecular formula C24H20ClN3O3 B4602991 (5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4602991
M. Wt: 433.9 g/mol
InChI Key: BIEXCSWLGYEKSI-DEDYPNTBSA-N
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Description

The compound (5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a pyrrole and phenyl groups, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrole and phenyl substituents. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of appropriate aldehydes or ketones with urea or thiourea to form the pyrimidine ring.

    Substitution Reactions: Subsequent steps involve the substitution of the pyrimidine core with the pyrrole and phenyl groups using reagents such as halides or organometallic compounds.

    Cyclization Reactions: Cyclization reactions may be employed to form the final trione structure, ensuring the correct positioning of substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to enhance reaction rates, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, organometallic reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, (5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of substituents and structural features. Similar compounds include:

  • (5E)-5-{[1-(3-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

These compounds share similar core structures but differ in the positioning and nature of their substituents, which can lead to variations in their chemical and biological properties.

Properties

IUPAC Name

(5E)-5-[[1-(3-chloro-4-methylphenyl)pyrrol-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-3-16-7-10-17(11-8-16)28-23(30)20(22(29)26-24(28)31)13-18-5-4-12-27(18)19-9-6-15(2)21(25)14-19/h4-14H,3H2,1-2H3,(H,26,29,31)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEXCSWLGYEKSI-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC(=C(C=C4)C)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC(=C(C=C4)C)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
Reactant of Route 2
(5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5E)-5-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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